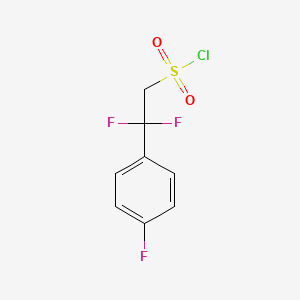

2,2-Difluoro-2-(4-fluorophenyl)ethane-1-sulfonyl chloride

Description

Chemical Formula: C₈H₆ClF₃O₂S Molecular Weight: 248.33 g/mol CAS Number: Not explicitly provided, but synonyms include ZINC100644270 and EN300-88757 . Purity: ≥95% .

This compound belongs to the sulfonyl chloride family, characterized by a reactive sulfonyl chloride (-SO₂Cl) group. Its structure features two fluorine atoms on the central carbon and a 4-fluorophenyl substituent, which enhance its electrophilicity and stability. It is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to introduce sulfonyl groups into target molecules.

Properties

IUPAC Name |

2,2-difluoro-2-(4-fluorophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTBCVOTAHYLCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CS(=O)(=O)Cl)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780002-88-1 | |

| Record name | 2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,2-difluoro-2-(4-fluorophenyl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2,2-Difluoro-2-(4-fluorophenyl)ethanol+Thionyl chloride→2,2-Difluoro-2-(4-fluorophenyl)ethane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-fluorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The sulfonyl chloride group can be oxidized to sulfonic acid derivatives under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products

Nucleophilic substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction: Sulfonamide.

Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

2,2-Difluoro-2-(4-fluorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluorophenyl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonyl Chloride

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl Chloride

- Formula : C₉H₁₀ClFO₃S

- Molecular Weight : 252.69 g/mol .

- Key Differences : A methoxy (-OCH₃) group replaces one fluorine atom.

- Impact : Methoxy is electron-donating, reducing electrophilicity compared to the difluoro analog. This may slow sulfonylation reactions.

- Applications : Specialty chemical for controlled sulfonylations in medicinal chemistry .

2-(Thiophen-2-yl)ethane-1-sulfonyl Chloride

- Formula : C₆H₅ClO₃S₂

- Molecular Weight : ~232.68 g/mol (calculated from formula) .

- Key Differences : Thiophene ring replaces the fluorophenyl group.

- Impact : Thiophene’s aromaticity and sulfur atom alter electronic properties, increasing polarizability. Likely more reactive in π-π interactions.

- Applications : Used in heterocyclic compound synthesis, particularly for sulfur-containing polymers .

2-(2-Methoxyethoxy)ethane-1-sulfonyl Chloride

- Formula : C₅H₁₁ClO₄S

- Molecular Weight : 202.65 g/mol .

- Key Differences : Lacks fluorine and aromatic groups; features a methoxyethoxy chain.

- Impact : Hydrophilic and flexible chain enhances solubility in polar solvents. Lower molecular weight simplifies purification.

- Applications : Versatile intermediate in peptide and polymer chemistry .

Structural and Reactivity Analysis

Structural Effects on Reactivity

- Fluorine Substituents : The target compound’s two fluorines increase electron-withdrawing effects, enhancing the sulfonyl chloride’s electrophilicity compared to methoxy or thiophene analogs .

- Aromatic vs. Aliphatic Groups : The 4-fluorophenyl group enables resonance stabilization and directed ortho/meta substitutions, unlike aliphatic or heterocyclic substituents .

Thermal and Chemical Stability

- Fluorinated derivatives generally exhibit higher thermal stability due to strong C-F bonds. The target compound’s melting/boiling points are likely superior to non-fluorinated analogs, though exact data are unavailable .

Biological Activity

2,2-Difluoro-2-(4-fluorophenyl)ethane-1-sulfonyl chloride (CAS Number: 1780002-88-1) is an organofluorine compound notable for its unique chemical structure, which includes both fluorine and sulfonyl chloride functional groups. This combination enhances its reactivity and stability, making it a valuable tool in synthetic chemistry and biological research. While specific biological activities of this compound are not extensively documented, related compounds have shown significant interactions with biomolecules, suggesting potential applications in various fields.

The molecular formula of this compound is C8H6ClF3O2S, with a molecular weight of approximately 258.64 g/mol. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which allows for the formation of various derivatives such as sulfonamides and sulfonate esters.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C8H6ClF3O2S |

| Molecular Weight | 258.64 g/mol |

| CAS Number | 1780002-88-1 |

| IUPAC Name | This compound |

The primary mechanism of action for this compound involves its reactivity with nucleophiles. The sulfonyl chloride group can form covalent bonds with various nucleophiles, leading to the production of biologically relevant derivatives. This reactivity makes it a useful compound in modifying biomolecules such as proteins and peptides for biochemical studies.

Case Studies on Related Compounds

-

Fluoroarylbichalcophene Compounds : These compounds demonstrated strong antibacterial activity against S. aureus. The most effective compound in this study had an MIC of 16 µM .

The introduction of fluorine atoms was found to enhance the antibacterial activity significantly compared to their non-fluorinated counterparts .

Compound MIC (µM) MBC (µM) MA-1156 16 16 MA-1115 32 32 MA-1116 64 128

Applications in Research

The unique properties of this compound make it a promising candidate for various applications:

- Biochemical Research : It can be utilized to modify proteins and peptides to investigate their structure and function.

- Synthetic Chemistry : As a building block for synthesizing more complex organofluorine compounds.

- Pharmaceutical Development : Its potential as an antibacterial agent warrants further investigation into its efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.